molecular formula C16H13BrClN3O2 B3848286 1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE

1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE

Cat. No.: B3848286
M. Wt: 394.6 g/mol
InChI Key: QHSKHIHXZWUJHE-DJKKODMXSA-N
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Description

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a hydrazinecarbonyl and formamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE typically involves the condensation reaction between 3-bromobenzaldehyde and 4-chloro-2-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as chromatography and crystallization are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine.

Scientific Research Applications

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Application in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLORO-4-METHOXYPHENYL)FORMAMIDE
  • 1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE

Uniqueness

1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE is unique due to the specific arrangement of bromine, chlorine, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O2/c1-10-7-13(18)5-6-14(10)20-15(22)16(23)21-19-9-11-3-2-4-12(17)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSKHIHXZWUJHE-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE
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1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE
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1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE
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1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE
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1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE
Reactant of Route 6
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1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE

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